

# An In-depth Technical Guide to the Molecular Structure of Trisodium Phosphate Dodecahydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Trisodium phosphate dodecahydrate*

**Cat. No.:** *B154261*

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

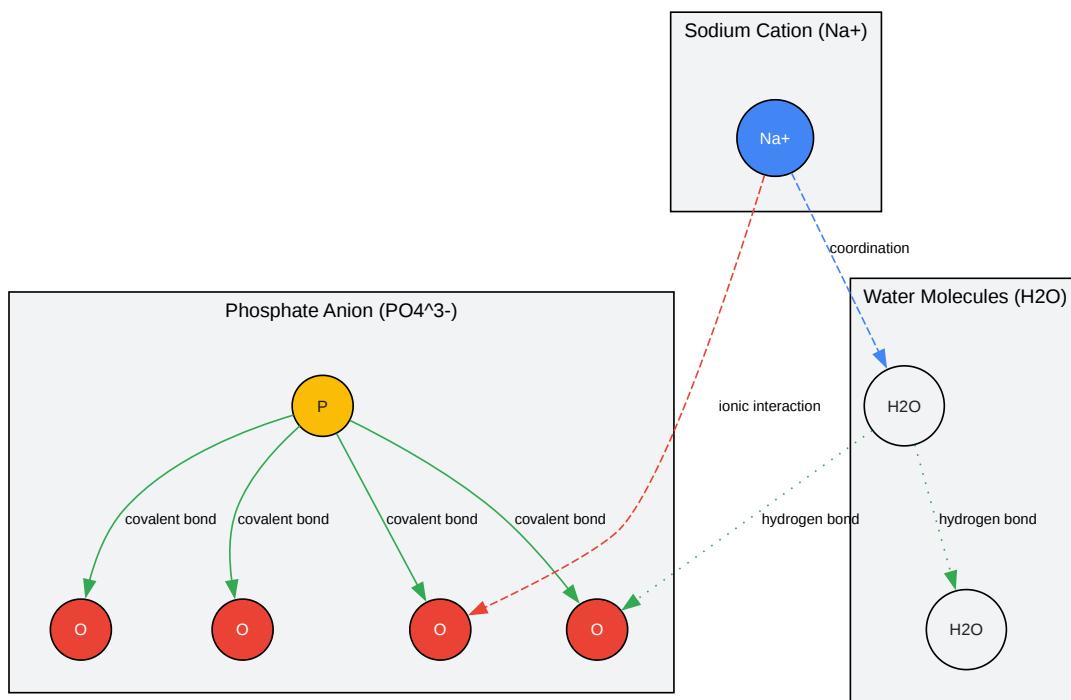
This technical guide provides a comprehensive overview of the molecular structure of **trisodium phosphate dodecahydrate** ( $\text{Na}_3\text{PO}_4 \cdot 12\text{H}_2\text{O}$ ). Due to the limited availability of publicly accessible, detailed crystallographic data from single-crystal X-ray or neutron diffraction studies, this document focuses on a qualitative description of the structure, supplemented by general principles of inorganic salt hydrates. It also includes generalized experimental protocols for the techniques typically used to determine such structures.

## Introduction

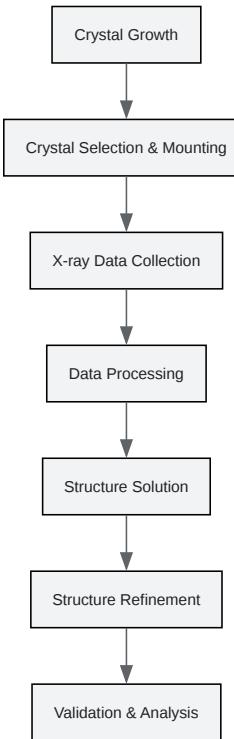
**Trisodium phosphate dodecahydrate** is an inorganic compound that presents as a white, crystalline solid at room temperature.<sup>[1]</sup> It is a hydrated salt of phosphoric acid and serves as a significant source of sodium and phosphate ions.<sup>[1]</sup> The compound is highly soluble in water, forming a strongly alkaline solution. Its structure is a coordination complex where phosphate groups interact with sodium cations, stabilized by ionic bonds. The twelve water molecules of hydration are integral to its crystalline structure and contribute to its stability and solubility.<sup>[1]</sup>

## Molecular Structure and Coordination Environment

The crystal structure of **trisodium phosphate dodecahydrate** is composed of three main components: sodium cations ( $\text{Na}^+$ ), phosphate anions ( $\text{PO}_4^{3-}$ ), and water molecules ( $\text{H}_2\text{O}$ ). The arrangement of these components in the solid state is a repeating three-dimensional lattice.


**Phosphate Anion ( $\text{PO}_4^{3-}$ )**: The phosphate anion has a tetrahedral geometry, with the phosphorus atom at the center and four oxygen atoms at the vertices. The P-O bonds are strong covalent bonds.

**Sodium Cation ( $\text{Na}^+$ )**: The sodium cations are dispersed throughout the crystal lattice. Each sodium ion is coordinated by several oxygen atoms. These oxygen atoms can belong to either the phosphate anions or the water molecules. The coordination number and geometry around the sodium ions are key features of the crystal structure which, in the absence of precise crystallographic data, can be inferred from related hydrated salt structures.


**Water of Hydration ( $\text{H}_2\text{O}$ )**: The twelve water molecules are not merely occupying random positions in the lattice; they are an essential part of the crystal structure. They participate in the coordination of the sodium ions and are involved in an extensive network of hydrogen bonds. This hydrogen bonding network, involving water-water and water-phosphate oxygen interactions, is crucial for the overall stability of the crystal lattice.

The following diagram illustrates the conceptual coordination and bonding within the **trisodium phosphate dodecahydrate** structure.

Conceptual Diagram of Ionic and Hydrogen Bonding Interactions



Workflow for Single-Crystal X-ray Diffraction

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Trisodium Phosphate Dodecahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154261#trisodium-phosphate-dodecahydrate-molecular-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)